2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid
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Overview
Description
2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and biochemistry.
Preparation Methods
The synthesis of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be achieved through various synthetic routesIndustrial production methods often involve optimizing these reactions to increase yield and reduce costs, using catalysts and controlled reaction conditions to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butan-2-yl group can be replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions
Scientific Research Applications
2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to develop new products
Mechanism of Action
The mechanism of action of 2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit enzymes involved in DNA synthesis, thereby affecting cell proliferation. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-(Butan-2-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can be compared with other pyrimidine derivatives, such as:
2-(Butan-2-yl)-4,6-dioxo-1,6-dihydropyrimidine: This compound has similar structural features but differs in its oxidation state.
2-(Butan-2-yl)-6-hydroxy-1,6-dihydropyrimidine-4-carboxylic acid: This derivative has a hydroxyl group instead of a keto group, leading to different chemical reactivity.
2-(Butan-2-yl)-6-amino-1,6-dihydropyrimidine-4-carboxylic acid: The presence of an amino group introduces different biological activities and applications
These comparisons highlight the unique chemical and biological properties of this compound, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H12N2O3 |
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Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-butan-2-yl-6-oxo-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O3/c1-3-5(2)8-10-6(9(13)14)4-7(12)11-8/h4-5H,3H2,1-2H3,(H,13,14)(H,10,11,12) |
InChI Key |
GKPYJXFEZRIUOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=NC(=CC(=O)N1)C(=O)O |
Origin of Product |
United States |
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